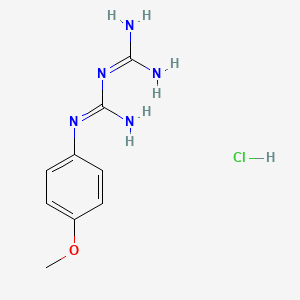
1-(p-Methoxyphenyl)biguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(p-Methoxyphenyl)biguanide hydrochloride, often referred to as PMBH or PMB, is an organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and ethanol. PMBH is a derivative of biguanide, which is a type of organic compound that contains two nitrogen atoms and a single carbon atom. PMBH has been used in a variety of scientific research applications, including as an antifungal agent, a disinfectant, and a preservative.
Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The biguanide structure is known for its ability to disrupt cell membrane integrity, leading to cell death . It could be used in various environments, from healthcare settings for sterilizing equipment to the food industry for preserving freshness.
Proteomics Research
In proteomics, this compound can be utilized as a reagent in the study of protein structures and functions. Its properties may help in stabilizing proteins or in the preparation of samples for analysis .
Antidiabetic Drug Research
The related structure of biguanides has been used in antidiabetic drugs like metformin. Research into derivatives such as 1-(p-Methoxyphenyl)biguanide hydrochloride could lead to the development of new medications or treatments for diabetes.
Biocide Applications
As a biocide, this compound’s efficacy against a broad spectrum of microorganisms makes it suitable for use in disinfectants and antiseptics. It could be particularly useful in formulations for personal care products, cleaning agents, and hospital sanitizers .
Organic Synthesis
This compound can serve as a building block in organic synthesis. Its molecular structure allows for various chemical reactions, making it a valuable resource for creating new compounds with potential applications in drug development and materials science .
Environmental Treatments
Due to its antimicrobial properties, this compound could be used in environmental treatments such as water disinfection, surface cleaning, and air purification systems. It offers a promising approach to managing microbial contamination in public and private spaces .
Cosmetic Industry
The compound’s non-toxic and non-corrosive nature makes it suitable for use as a preservative in cosmetics. It can help in extending the shelf life of products and preventing the growth of harmful microorganisms .
properties
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFIBZGCAWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4838-56-6 |
Source


|
| Record name | Biguanide, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

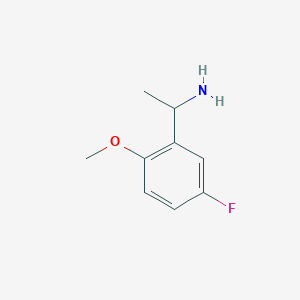
![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)

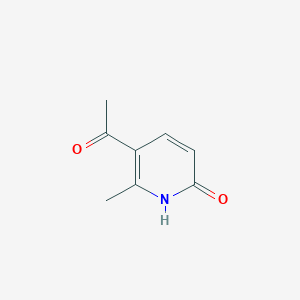
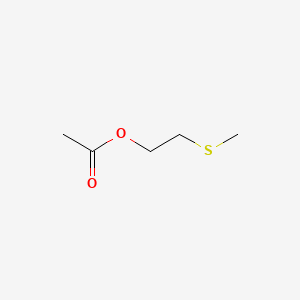

![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
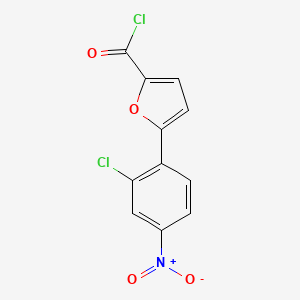
![5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde](/img/structure/B1365755.png)

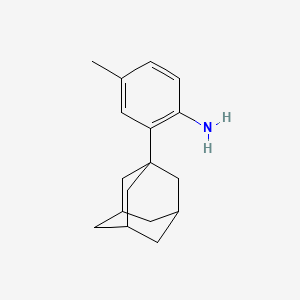
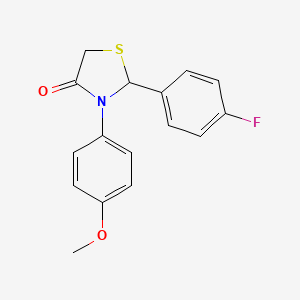
![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)
![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)